molecular formula C10H9BrN2O2 B1461719 Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 942920-55-0

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Numéro de catalogue: B1461719
Numéro CAS: 942920-55-0
Poids moléculaire: 269.09 g/mol
Clé InChI: VLZWUULVFAASBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS: 942920-55-0) is a brominated heterocyclic compound featuring a pyrrolopyridine core. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.10 g/mol. The structure comprises a fused bicyclic system: a pyrrole ring fused to a pyridine ring at the [2,3-B] positions, substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position . This compound is widely utilized in pharmaceutical research as a building block for synthesizing kinase inhibitors and other bioactive molecules. Commercial suppliers, such as BLD Pharm Ltd. and Combi-Blocks, offer it with purities ranging from 95% to 97% .

Propriétés

IUPAC Name

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZWUULVFAASBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659706
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942920-55-0
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Biochimique

Biochemical Properties

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and modulating their activity. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation. The interaction with FGFRs occurs through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and inhibiting cell migration and invasion. The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of target proteins. This binding inhibits the activity of enzymes such as FGFRs, leading to the suppression of downstream signaling pathways and subsequent cellular effects. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation products may form over time, potentially altering its efficacy and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, accumulating in various cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes. Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its efficacy and specificity.

Activité Biologique

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 942920-55-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in treating various diseases.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 942920-55-0
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption predicted .

Synthesis and Structure

The synthesis of this compound typically involves palladium-catalyzed reactions, yielding the compound with significant efficiency (up to 68% yield under specific conditions) . The compound's structure features a pyrrolo[2,3-b]pyridine core, which is crucial for its biological activity.

Phosphodiesterase Inhibition

Recent studies highlight the compound's potential as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and central nervous system (CNS) disorders. In vitro assays demonstrate that derivatives of this compound exhibit significant inhibition of PDE4B activity:

CompoundIC50 Value (μM)% Inhibition
This compoundNot specifiedNot specified
Compound 11h (related derivative)0.48High inhibition observed

The compound's ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli further supports its potential therapeutic applications in managing inflammatory diseases .

CNS Activity

The selectivity of this compound against various CNS receptors has been assessed. While it showed weak activity against certain serotonin receptors (5-HT2C and σ2), the overall profile suggests it may be a promising candidate for CNS-targeted therapies due to its favorable pharmacokinetic properties .

Case Studies

  • In Vitro Studies : A study evaluated the SAR of several pyrrolo[2,3-b]pyridine derivatives, including ethyl 4-bromo variants, revealing that modifications to the nitrogen placement within the core structure significantly impacted PDE4B inhibition potency. Compounds were tested against rolipram, a known PDE4 inhibitor, demonstrating comparable or improved efficacy in some cases .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly. This suggests that further development could lead to effective treatments for diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has been investigated for its role as a building block in the synthesis of biologically active compounds. Its structural features allow it to participate in diverse reactions, leading to the development of potential pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. Research indicates that derivatives of pyrrolopyridine structures exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Reaction Examples

  • Suzuki Coupling Reactions :
    This compound can be utilized in Suzuki coupling reactions to form biaryl compounds. This reaction typically involves the coupling of aryl boronic acids with aryl halides under palladium catalysis .
  • Nucleophilic Substitution :
    The bromine atom in this compound is a good leaving group, allowing for nucleophilic substitution reactions to create various functionalized derivatives .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of anticancer agents and other bioactive compounds
Organic SynthesisUsed as an intermediate for biaryl compounds via Suzuki coupling
Nucleophilic SubstitutionReacts with nucleophiles to form functionalized derivatives

Future Perspectives

The ongoing research into this compound suggests that it may play a crucial role in developing new therapeutic agents and complex organic molecules. Its versatility in synthetic chemistry makes it a valuable compound for both academic research and industrial applications.

Comparaison Avec Des Composés Similaires

Structural Analogues: Positional Isomers and Halogen Variations

Table 1: Key Structural Analogues
Compound Name CAS Number Substituents Molecular Formula Purity (%) Key Differences
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 577711-94-5 Br at 6-position C₁₀H₉BrN₂O₂ N/A Bromine position; altered electronic effects
Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 1086392-42-8 Br at 4-position, [2,3-c] fusion C₁₀H₉BrN₂O₂ 95% Ring fusion position impacts reactivity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 800401-70-1 Br at 5-position C₁₀H₉BrN₂O₂ 98% Halogen position affects steric interactions
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1140512-58-8 Cl at 6-position, methyl ester C₉H₇ClN₂O₂ N/A Smaller ester group; chlorine substitution
Key Findings :
  • Positional Isomerism : Moving the bromine from the 4- to 6-position (e.g., 577711-94-5) alters electronic distribution, influencing reactivity in cross-coupling reactions .
  • Ring Fusion Differences : Compounds with [2,3-c] fusion (e.g., 1086392-42-8) exhibit distinct steric environments compared to [2,3-B] systems, affecting binding affinity in kinase inhibitors .
  • Halogen vs. Ester Variations : Chlorinated analogues (e.g., 1140512-58-8) generally show lower molecular weight and reduced lipophilicity compared to brominated derivatives .
Key Findings :
  • Synthetic Efficiency : Derivatives like ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in 60% yields via analogous routes, suggesting bromination steps may require optimization for higher efficiency .
  • Pharmaceutical Relevance : Brominated derivatives (e.g., 942920-55-0) are prioritized in kinase inhibitor development due to their enhanced binding to ATP pockets compared to chlorinated analogues .

Physicochemical and Commercial Considerations

  • Purity and Availability : Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is available from multiple suppliers (e.g., Combi-Blocks, BLD Pharm) at 95–97% purity, whereas some positional isomers (e.g., 1086392-42-8) are less commercially accessible .
  • Stability : Bromine’s higher atomic radius compared to chlorine may confer greater stability under thermal and photolytic conditions, making it preferable for long-term storage .

Méthodes De Préparation

Synthetic Routes and Key Reaction Steps

The synthesis of ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically follows a strategic sequence involving:

Cyclization to Form Pyrrolo[2,3-B]pyridine Core

A common approach involves the reaction of pyrrole derivatives with acyl or bromoacetylenes to generate 2-(acylethynyl)pyrroles, which then undergo intramolecular cyclization to form the fused pyrrolo-pyridine system. For example, the reaction of pyrrole with acyl bromides followed by cyclization under controlled conditions yields the pyrrolo[2,3-B]pyridine scaffold. This method is supported by literature on related ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate syntheses, which share similar mechanistic pathways.

Bromination at the 4-Position

Selective bromination is achieved using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions are optimized to ensure regioselectivity and high yield:

  • Bromination is typically performed in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF).
  • Temperature control is crucial, often maintained between 0°C and room temperature to minimize side reactions.
  • Reaction times range from 10 minutes to several hours depending on the reagent and substrate concentration.

For instance, bromination of intermediate pyrrolo-pyridine derivatives with NBS in dichloromethane at room temperature for 1 to 16 hours has been reported to afford the 4-bromo product efficiently.

Introduction of the Ethyl Carboxylate Group

The carboxylate moiety is introduced either by direct esterification of the corresponding carboxylic acid or by carboxylation of an aldehyde precursor followed by esterification:

  • Oxidation of aldehyde intermediates (e.g., 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde) to carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
  • Subsequent esterification with ethanol under acidic or catalytic conditions to yield the ethyl ester.

This sequence ensures the ethyl ester is positioned at the 2-position of the pyrrolo[2,3-B]pyridine ring system.

Representative Preparation Protocol (Literature-Based Example)

Step Reagents & Conditions Description Yield & Notes
1. Cyclization Pyrrole + Acyl (bromo)acetylene, solvent (e.g., DMF), heat Formation of 2-(acylethynyl)pyrrole intermediate, followed by intramolecular cyclization Moderate to high yields, dependent on precursor purity
2. Bromination N-Bromosuccinimide (NBS), dichloromethane, 0°C to RT, 1–16 h Selective bromination at 4-position of pyrrolo[2,3-B]pyridine High regioselectivity, yields up to 85% reported
3. Oxidation (if starting from aldehyde) KMnO4 or Jones reagent, acidic medium, controlled temperature Conversion of aldehyde to carboxylic acid intermediate Requires careful control to avoid over-oxidation
4. Esterification Ethanol, acid catalyst (e.g., H2SO4), reflux Formation of ethyl ester at 2-position Typical yields 70–90%, purification by recrystallization or chromatography

Reaction Condition Optimization and Yield Improvement

  • Temperature Control: Bromination reactions are optimized at low temperatures (0–5°C) to reduce side reactions and improve selectivity.
  • Stoichiometry: Using slight excess (1.1–1.2 equivalents) of brominating agent (NBS) ensures complete conversion without excessive by-products.
  • Solvent Choice: Polar aprotic solvents like dichloromethane or THF favor cleaner reactions and facilitate product isolation.
  • Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures enhances purity.

These optimizations have been demonstrated to increase isolated yields and reproducibility in laboratory and scale-up settings.

Analytical and Structural Confirmation Techniques

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Key Notes
Cyclization to pyrrolo[2,3-B]pyridine Pyrrole, acyl/bromoacetylene Heat, DMF or similar solvent Forms core heterocycle
Bromination at 4-position Bromine or NBS 0–25°C, 10 min to 16 h, organic solvent High regioselectivity
Oxidation of aldehyde to acid KMnO4, Jones reagent Acidic medium, controlled temp Converts aldehyde to acid
Esterification Ethanol, acid catalyst Reflux, several hours Forms ethyl ester
Purification Silica gel chromatography, recrystallization Varies Essential for high purity

Q & A

Basic Research Question

  • 1H/13C NMR: Aromatic protons in the pyrrole and pyridine rings show distinct splitting patterns. For example, compound 215 () exhibits a singlet at δ 12.52 ppm (NH proton) and aromatic protons between δ 7.50–7.57 ppm, confirming substitution patterns .
  • ESI-MS: Molecular ion peaks (e.g., m/z 402.2 [M+1] for a brominated analog in ) validate molecular weight .
  • X-ray Crystallography: SHELX software () resolves absolute configuration and crystal packing, critical for confirming regioselectivity in ambiguous cases .

Q. Table 1: Representative Characterization Data for Analogous Compounds

Compound (Evidence)1H NMR (δ, ppm)ESIMS (m/z)HPLC Purity
215 ()12.52 (s, 1H), 7.50–7.57 (m)402.2 [M+1]
211 ()12.10 (s, 1H), 7.27–7.34 (m)249.9 [M-1]98.60%

What strategies improve yields in cross-coupling reactions involving 4-bromo-pyrrolo[2,3-b]pyridines?

Advanced Research Question
Low yields (e.g., 23% for compound 215 in ) often arise from steric hindrance or electron-deficient aryl halides. Mitigation strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., achieved 21% yield for a related compound using microwave irradiation ).
  • Solvent Optimization: Polar aprotic solvents like NMP enhance solubility of intermediates.
  • Catalyst Screening: Pd(PPh3)4 or Buchwald-Hartwig catalysts may improve coupling efficiency with electron-rich partners.

How does bromine position influence reactivity in Suzuki-Miyaura couplings?

Advanced Research Question
The 4-bromo derivative’s reactivity differs from 3- or 6-bromo analogs due to electronic effects:

  • 4-Bromo: The pyridine nitrogen at position 1 deactivates the ring, slowing oxidative addition. However, the ethyl ester at position 2 may stabilize intermediates via resonance .
  • 6-Bromo: Proximity to the pyridine nitrogen increases electrophilicity, enhancing coupling rates (e.g., ’s 6-bromo derivative ).

Q. Table 2: Reactivity Comparison of Brominated Derivatives

PositionExample (Evidence)Key Reactivity Feature
4-BromoTarget compoundModerate reactivity due to deactivation
6-BromoCAS 577711-94-5 High reactivity (proximity to N)
3-BromoBD293402 Steric hindrance reduces coupling

How can conflicting data on reaction yields be reconciled in bromination studies?

Data Contradiction Analysis
Discrepancies in yields (e.g., 23% vs. 45% for similar reactions in and ) may stem from:

  • Substrate Purity: Impurities in starting materials (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) reduce efficiency.
  • Reaction Scale: Small-scale microwave reactions ( ) often outperform bulk reactions due to better heat distribution.
  • Workup Procedures: Column chromatography vs. recrystallization impacts recovery rates.

Recommendation: Standardize reaction conditions and characterize intermediates rigorously (e.g., via LCMS in ).

What computational tools predict regioselectivity in bromination reactions?

Advanced Research Question

  • DFT Calculations: Modeling electron density maps identifies nucleophilic sites. For example, the 4-position’s electron density may be lower than the 6-position, favoring electrophilic attack at the latter .
  • Molecular Orbital Analysis: Frontier orbitals (HOMO/LUMO) predict sites susceptible to electrophilic or nucleophilic attack.

How are protecting groups utilized in multi-step syntheses of 4-bromo derivatives?

Q. Methodological Focus

  • Ester Groups: The ethyl ester at position 2 stabilizes the core structure during bromination ( ).
  • N-H Protection: Trityl or Boc groups prevent unwanted side reactions at the pyrrole NH (e.g., compound 213 in uses no protection, limiting yield ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.